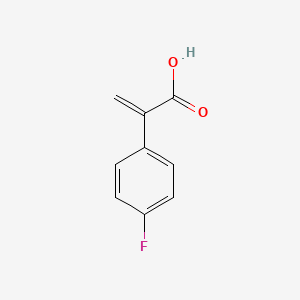![molecular formula C10H15N3S B12094291 2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)
2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Piperidin-3-ilmetil)sulfanil]pirimidina es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con un grupo sulfanyl de piperidin-3-ilmetil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(Piperidin-3-ilmetil)sulfanil]pirimidina generalmente implica la reacción de un derivado de pirimidina con un reactivo de sulfanyl de piperidin-3-ilmetil. Un método común incluye:
Materiales de partida: Derivados de pirimidina y cloruro de sulfanyl de piperidin-3-ilmetil.
Condiciones de reacción: La reacción generalmente se lleva a cabo en presencia de una base como el hidruro de sodio o el carbonato de potasio en un solvente aprótico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Procedimiento: El derivado de pirimidina se disuelve en el solvente, y se agrega la base para desprotonar la pirimidina. Luego se agrega gota a gota el cloruro de sulfanyl de piperidin-3-ilmetil, y la mezcla se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción esté completa.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares pero a una escala mayor. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(Piperidin-3-ilmetil)sulfanil]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El anillo de pirimidina se puede reducir en condiciones de hidrogenación catalítica para producir derivados de dihidropirimidina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo sulfanyl se puede reemplazar por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C).
Sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Principales Productos Formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de dihidropirimidina.
Sustitución: Varios derivados de pirimidina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-[(Piperidin-3-ilmetil)sulfanil]pirimidina tiene varias aplicaciones en la investigación científica:
Química: Sirve como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un compuesto líder en programas de descubrimiento de fármacos dirigidos a diversas enfermedades.
Industria: Utilizado en el desarrollo de agroquímicos y otros productos químicos relevantes para la industria.
Mecanismo De Acción
El mecanismo de acción de 2-[(Piperidin-3-ilmetil)sulfanil]pirimidina depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo sulfanyl puede mejorar la afinidad de unión y la especificidad del compuesto hacia su objetivo, mientras que el anillo de pirimidina puede participar en enlaces de hidrógeno e interacciones π-π.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(Piperidin-2-ilmetil)sulfanil]pirimidina
- 2-[(Piperidin-4-ilmetil)sulfanil]pirimidina
- 2-[(Morfolin-4-ilmetil)sulfanil]pirimidina
Singularidad
2-[(Piperidin-3-ilmetil)sulfanil]pirimidina es única debido a la posición específica del grupo piperidin-3-ilmetil, que puede influir en su reactividad química y actividad biológica. Esta posición puede dar como resultado diferentes efectos estéricos y electrónicos en comparación con sus análogos, lo que potencialmente lleva a perfiles farmacológicos y aplicaciones distintos.
Propiedades
Fórmula molecular |
C10H15N3S |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
2-(piperidin-3-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H15N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2 |
Clave InChI |
LIQVSECNEXHLCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CSC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)

![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)




![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)


